N-(4-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Overview
Description
N-(4-BROMOPHENYL)-2-{1-ETHYL-4-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline moiety, makes it a subject of interest in medicinal chemistry and drug development .
Preparation Methods
The synthesis of N-(4-BROMOPHENYL)-2-{1-ETHYL-4-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDE involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form quinoxaline . This intermediate can then be further modified to introduce the triazolo moiety through reactions with appropriate reagents such as thionyl chloride and triazole-2-thiol . Industrial production methods often focus on optimizing reaction conditions to improve yield and reduce costs, employing techniques such as refluxing in acidic or basic media and using catalysts to enhance reaction rates .
Chemical Reactions Analysis
N-(4-BROMOPHENYL)-2-{1-ETHYL-4-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDE undergoes various chemical reactions, including:
Common reagents used in these reactions include thionyl chloride, triazole-2-thiol, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-{1-ETHYL-4-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-{1-ETHYL-4-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an A2B receptor antagonist, which is associated with anticancer activity . The compound binds to the A2B receptor, inhibiting its activity and thereby reducing tumor growth and metastasis . Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
N-(4-BROMOPHENYL)-2-{1-ETHYL-4-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDE can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent with a quinoxaline core.
Carbadox: Another veterinary antibiotic with a similar structure.
The uniqueness of N-(4-BROMOPHENYL)-2-{1-ETHYL-4-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDE lies in its triazoloquinoxaline moiety, which imparts distinct pharmacological properties and makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C19H16BrN5O2 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
InChI |
InChI=1S/C19H16BrN5O2/c1-2-16-22-23-18-19(27)24(14-5-3-4-6-15(14)25(16)18)11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26) |
InChI Key |
RTLREOUGNIZFGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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